An In-depth Technical Guide to the Chemical Properties of 7-Benzyl-2-chloro-6-iodo-7H-purine
An In-depth Technical Guide to the Chemical Properties of 7-Benzyl-2-chloro-6-iodo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 7-Benzyl-2-chloro-6-iodo-7H-purine (CAS No. 150721-89-4). Due to the limited publicly available experimental data for this specific compound, this document also includes comparative data from its close structural analog, 7-Benzyl-2,6-dichloro-7H-purine, to infer potential characteristics. The guide covers physicochemical properties, proposed synthetic routes, chemical reactivity, and potential utility in drug discovery as a versatile chemical intermediate. Detailed experimental protocols and visualizations are provided to support researchers in the synthesis and application of this and related purine derivatives.
Introduction
Substituted purines are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antitumor, and receptor modulating effects.[1] The specific substitution pattern on the purine core dictates the molecule's interaction with biological targets. 7-Benzyl-2-chloro-6-iodo-7H-purine is a halogenated purine derivative with three key features for chemical modification: a benzyl group at the N7 position, a chloro group at the C2 position, and an iodo group at the C6 position. This trifunctional scaffold makes it a valuable intermediate for the synthesis of complex purine derivatives through selective nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide aims to consolidate the known information on this compound and provide a predictive framework for its use in research.
Physicochemical Properties
Detailed experimental data for 7-Benzyl-2-chloro-6-iodo-7H-purine is scarce in peer-reviewed literature. The available data, primarily from chemical suppliers, is summarized below. For comparative purposes, data for the analogous compound, 7-Benzyl-2,6-dichloro-7H-purine, is also provided.
Table 1: Core Chemical Properties
| Property | 7-Benzyl-2-chloro-6-iodo-7H-purine | 7-Benzyl-2,6-dichloro-7H-purine (Analog) |
| CAS Number | 150721-89-4[2] | 56025-87-7 |
| Molecular Formula | C₁₂H₈ClIN₄[2] | C₁₂H₈Cl₂N₄ |
| Molecular Weight | Not explicitly found, Calculated: 370.58 g/mol | 279.12 g/mol |
| IUPAC Name | 7-benzyl-2-chloro-6-iodo-7H-purine[2] | 7-benzyl-2,6-dichloropurine |
| Appearance | Data not available (likely a solid) | Powder |
| Purity | ≥95%[2] | ≥97% |
| Storage Temperature | 0-8 °C[2] | -20°C |
Table 2: Predicted Physicochemical Properties
Note: The following properties for the dichloro-analog are computationally predicted and should be used as an estimation.
| Property | Value for 7-Benzyl-2,6-dichloro-7H-purine (Analog) |
| logP (Octanol/Water Partition Coefficient) | 3.18 - 3.6 |
| Topological Polar Surface Area (TPSA) | 43.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 7-Benzyl-2-chloro-6-iodo-7H-purine was not found, a plausible synthetic route can be devised based on established methods for the synthesis of related 7-substituted purines. The most common approach involves the benzylation of a pre-functionalized purine core.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 7-Benzyl-2-chloro-6-iodo-7H-purine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine
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Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
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Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the DMF under reduced pressure.
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Purification: The crude product will be a mixture of N7 and N9 isomers. Purify the mixture using silica gel column chromatography to isolate the desired 7-Benzyl-2,6-dichloro-7H-purine isomer.
Step 2: Synthesis of 7-Benzyl-2-chloro-6-iodo-7H-purine
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Reaction Setup: Dissolve the purified 7-Benzyl-2,6-dichloro-7H-purine (1 equivalent) in a suitable solvent such as acetonitrile or acetone.
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Halogen Exchange: Add sodium iodide (NaI, 3-5 equivalents) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to facilitate the halogen exchange. The higher reactivity of the C6-chloro group compared to the C2-chloro group should favor selective substitution.
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Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final product, 7-Benzyl-2-chloro-6-iodo-7H-purine.
Chemical Reactivity and Stability
The reactivity of 7-Benzyl-2-chloro-6-iodo-7H-purine is dominated by the two halogen substituents on the purine ring. The benzyl group at N7 provides steric bulk and influences the electronic properties of the purine core.
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Storage: The compound should be stored at 0-8 °C.[2]
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Reactivity at C6: The iodo group at the C6 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, and alkoxides. More importantly, it is highly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon-based and heteroatom substituents.
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Reactivity at C2: The chloro group at the C2 position is less reactive than the C6-iodo group towards SₙAr. This differential reactivity allows for sequential and site-selective functionalization of the purine scaffold. Under more forcing conditions (higher temperatures or stronger nucleophiles), this position can also undergo substitution.
Reactivity Pathway Diagram
Caption: Selective functionalization pathways for 7-Benzyl-2-chloro-6-iodo-7H-purine.
Potential Applications in Drug Development
While no specific biological activities have been reported for 7-Benzyl-2-chloro-6-iodo-7H-purine itself, its structure makes it a highly valuable scaffold for creating libraries of purine derivatives for screening against various biological targets.
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Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the C2 and C6 positions allows for the exploration of structure-activity relationships (SAR) to target specific kinase active sites.
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GPCR Ligands: Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are modulated by purine-based ligands. This compound serves as a starting point for developing novel agonists or antagonists for these receptors.
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Antiviral and Anticancer Agents: Many nucleoside and non-nucleoside purine analogs exhibit potent antiviral and anticancer properties. The introduction of a halogen at the C2 position can enhance the biological activity of purine nucleosides and make them resistant to deamination.
Safety Information
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Signal Word: Warning[2]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
7-Benzyl-2-chloro-6-iodo-7H-purine is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key features—differential reactivity at the C2 and C6 positions and the presence of a synthetically useful iodine atom—make it an ideal starting material for constructing diverse libraries of purine derivatives. While detailed experimental data on this specific molecule is limited, this guide provides a comprehensive overview based on available information and logical chemical principles, offering a valuable resource for researchers working with substituted purines. Further experimental validation of the proposed synthesis and reactivity is encouraged.
